molecular formula C10H22O3 B13760976 1,1,1-Trimethoxyheptane

1,1,1-Trimethoxyheptane

Cat. No.: B13760976
M. Wt: 190.28 g/mol
InChI Key: YJDAVGXDCPUQCN-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxyheptane is a branched alkane derivative featuring three methoxy (-OCH₃) groups attached to the terminal carbon of a heptane chain. This structure confers unique physicochemical properties, including moderate polarity due to the electron-donating methoxy groups and hydrophobic characteristics from the heptane backbone.

Properties

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1,1,1-trimethoxyheptane

InChI

InChI=1S/C10H22O3/c1-5-6-7-8-9-10(11-2,12-3)13-4/h5-9H2,1-4H3

InChI Key

YJDAVGXDCPUQCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxyheptane can be synthesized through the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trimethoxyheptane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid and methanol.

    Reduction: It can be reduced to form heptanol and methanol.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed:

    Oxidation: Heptanoic acid and methanol.

    Reduction: Heptanol and methanol.

    Substitution: Various substituted heptanes depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trimethoxyheptane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is investigated for its potential use in drug synthesis and as a solvent in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethoxyheptane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of heptanoic acid and methanol. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of heptanol and methanol. The pathways involved include the formation of intermediates such as hemiacetals and the subsequent transformation into the final products.

Comparison with Similar Compounds

Substituent Group Variations

1,1,1-Trifluoroheptane
  • Structure : Replaces methoxy (-OCH₃) with trifluoro (-CF₃) groups.
  • Synthesis: Prepared via fluorination reactions, as noted in organic synthesis references .
  • Properties :
    • Polarity : CF₃ is highly electronegative but lacks hydrogen-bonding capability.
    • Boiling Point : Lower than trimethoxyheptane due to weaker intermolecular forces.
    • Reactivity : The electron-withdrawing CF₃ group increases electrophilicity at the adjacent carbon, favoring nucleophilic substitutions.
Property 1,1,1-Trimethoxyheptane 1,1,1-Trifluoroheptane
Functional Groups -OCH₃ -CF₃
Boiling Point (est.) Higher (polarity + H-bonding) Lower (non-polar)
Reactivity Ether stability Electrophilic C-center
1-(Chloromethoxy)heptane
  • Structure : Single chloromethoxy (-OCH₂Cl) group vs. three methoxy groups.
  • Reactivity : Chlorine enhances electrophilicity, enabling nucleophilic displacement reactions .

Alkoxy Chain Variations

Triethyl Orthoacetate (1,1,1-Triethoxyethane)
  • Structure : Shorter ethoxy (-OCH₂CH₃) chains on a two-carbon backbone .
  • Physical Properties :
    • Volatility : Higher than trimethoxyheptane due to shorter chain length.
    • Solubility : Ethoxy groups reduce water solubility compared to methoxy.
Property This compound Triethyl Orthoacetate
Chain Length C7 C2
Water Solubility Low (long chain) Very low
Typical Use Solvent/Intermediate Protecting group

Toxicity and Environmental Impact

  • 1,1,1-Trichloroethane: Though structurally distinct (Cl substituents), its toxicological profile highlights methodologies for assessing halogenated alkanes.
  • This compound: Limited toxicity data exist, but methoxy groups generally reduce acute toxicity compared to halogenated analogs. Potential concerns include slow biodegradation due to the hydrophobic heptane chain.

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